molecular formula C10H12ClNO4 B4412589 2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

Cat. No.: B4412589
M. Wt: 245.66 g/mol
InChI Key: CQOVKZMYZUEZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide is an organic compound with a complex structure that includes a chloro-substituted phenoxy group, a hydroxymethyl group, and an acetamide moiety

Properties

IUPAC Name

2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-15-8-2-6(4-13)7(11)3-9(8)16-5-10(12)14/h2-3,13H,4-5H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOVKZMYZUEZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Cl)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide typically involves multiple steps. One common method starts with the chlorination of a phenol derivative, followed by the introduction of a methoxy group. The hydroxymethyl group is then added through a hydroxymethylation reaction. Finally, the acetamide moiety is introduced via an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro group or to convert the acetamide to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: The major product is a carboxylic acid derivative.

    Reduction: The major products can include amines or dechlorinated compounds.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol
  • 2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]propanoic acid
  • 2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]butanamide

Uniqueness

2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of pharmaceuticals or specialty chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-chloro-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.